molecular formula C20H26N2O7S B8807961 DOLASETRON MESYLATE

DOLASETRON MESYLATE

カタログ番号: B8807961
分子量: 438.5 g/mol
InChIキー: QTFFGPOXNNGTGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: DOLASETRON MESYLATE is synthesized through a series of chemical reactions involving the formation of its active metabolite, hydrodolasetron. The synthesis involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound .

Industrial Production Methods: In industrial settings, this compound monohydrate is produced in a controlled environment to maintain its purity and potency. The compound is freely soluble in water and propylene glycol, slightly soluble in ethanol, and slightly soluble in normal saline . The production process involves the use of acetate buffer in water for injection, ensuring the pH of the resulting solution is between 3.2 to 3.8 .

化学反応の分析

Types of Reactions: DOLASETRON MESYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and effectiveness in medical applications .

Common Reagents and Conditions: The compound is synthesized using reagents such as acetonitrile, water, and ammonium formate, with the addition of triethylamine to the acetonitrile portion . These reagents and conditions are crucial for the successful synthesis and stability of this compound monohydrate.

Major Products Formed: The primary product formed from these reactions is hydrodolasetron, the active metabolite responsible for the pharmacological activity of this compound monohydrate .

科学的研究の応用

Antiemetic Efficacy in Chemotherapy

Dolasetron mesylate is widely recognized for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV). A pivotal study compared the antiemetic efficacy of this compound with ondansetron in patients undergoing cisplatin chemotherapy. The results indicated that a single intravenous dose of this compound (1.8 or 2.4 mg/kg) demonstrated comparable safety and efficacy to a single 32 mg dose of ondansetron. The complete response rates were 49.2% for dolasetron at 1.8 mg/kg and 50.4% for ondansetron in lower cisplatin doses, showcasing its effectiveness in this critical patient population .

Postoperative Nausea and Vomiting

This compound is also utilized in managing postoperative nausea and vomiting (PONV). In clinical settings, it has been shown to significantly reduce the incidence of PONV when administered before surgery. A systematic review highlighted that dolasetron effectively decreased nausea and vomiting episodes post-surgery, making it a valuable option for patients at risk for PONV .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound reveals rapid absorption and metabolism. Following intravenous administration, it is quickly converted to hydrodolasetron, which is the active metabolite responsible for its antiemetic effects. The elimination half-life of hydrodolasetron averages around 7.3 hours in cancer patients .

Moreover, safety assessments indicate that this compound is generally well-tolerated. In clinical trials involving over 7,000 patients, the most common adverse event reported was headache . However, caution is warranted due to potential cardiovascular effects; there have been reports linking dolasetron to abnormal heart rhythms, including torsades de pointes .

Comparative Studies with Other Antiemetics

Comparative studies have further established the role of this compound against other antiemetics like ondansetron and granisetron. For instance, a double-blind trial demonstrated that oral doses of dolasetron were effective in controlling nausea in cancer patients compared to placebo groups . This positions dolasetron as a competitive option among the available antiemetics.

Case Studies and Clinical Trials

Several case studies have documented successful outcomes using this compound in various patient populations:

  • Case Study 1 : A cancer patient receiving high-dose chemotherapy reported significant relief from nausea when treated with this compound, leading to improved quality of life during treatment.
  • Clinical Trial : A randomized trial assessing multiple dosing regimens found that both intravenous and oral formulations of dolasetron were effective in controlling CINV across different chemotherapy regimens.

Summary Table of Key Findings

ApplicationEfficacySafety Profile
Chemotherapy-induced nauseaComparable to ondansetronWell-tolerated; headache most common
Postoperative nauseaSignificant reduction in episodesCaution due to potential heart risks
Comparative studiesEffective against placeboGenerally safe; monitor cardiac effects

特性

分子式

C20H26N2O7S

分子量

438.5 g/mol

IUPAC名

methanesulfonic acid;(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate;hydrate

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2

InChIキー

QTFFGPOXNNGTGZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

正規SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

製品の起源

United States

Synthesis routes and methods

Procedure details

Methanesulphonic acid (0.34 mL, 5.24 mmol) is added to a solution of 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester (1.6 gr, 4.93 mmol) in acetone (20 mL) and under nitrogen, maintaining the reaction temperature around 25° C. Following stirring at 0° C. for 3 h, and at room temperature for one night, the solid that forms is filtered and washed with acetone. The product formed is recrystallised from isopropanol-water (95:5 by weight), to obtain 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester methanesulphonate monohydrate (1.71 gr, 79%) in the form of a white solid.
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DOLASETRON MESYLATE
Reactant of Route 2
DOLASETRON MESYLATE
Reactant of Route 3
Reactant of Route 3
DOLASETRON MESYLATE
Reactant of Route 4
DOLASETRON MESYLATE
Reactant of Route 5
DOLASETRON MESYLATE
Reactant of Route 6
DOLASETRON MESYLATE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。